Kinase Selectivity Profile: Sakamototide vs. SAMS and AMARA Peptides
Sakamototide is phosphorylated by both AMPK and salt-inducible kinases (SIKs), whereas the SAMS peptide is a substrate only for AMPK isoforms and not for SIKs [1]. This distinct selectivity profile is critical for experiments requiring measurement of SIK activity or for distinguishing between AMPK and SIK contributions in complex samples. AMARA peptide is also a substrate for both AMPK and SIK, but it is a consensus peptide lacking the specific physiological context of Sakamototide's CRTC2-derived sequence [1].
| Evidence Dimension | Kinase Substrate Recognition |
|---|---|
| Target Compound Data | Phosphorylated by AMPK and SIK (SIK1, SIK2, SIK3) |
| Comparator Or Baseline | SAMS peptide (HMRSAMSGLHLVKRR): AMPK only; AMARA peptide (AMARAASAAALARRR): AMPK and SIK |
| Quantified Difference | SIK activity: Sakamototide (Yes), SAMS (No). Both Sakamototide and AMARA are SIK substrates, but Sakamototide is derived from CRTC2, a physiological target. |
| Conditions | In vitro kinase assays with purified kinases or immunoprecipitates; substrate peptide concentration typically 100-200 µM. |
Why This Matters
For researchers studying SIK biology or screening for SIK-specific inhibitors, SAMS peptide is unsuitable, while AMARA peptide lacks physiological context; Sakamototide TFA is the required substrate.
- [1] MRC PPU Reagents and Services. Substrate Peptides: Sakamototide and SAMS peptide. University of Dundee. View Source
